1-(3,4,5-trimethoxybenzyl)piperidine
Description
1-(3,4,5-Trimethoxybenzyl)piperidine is a synthetic piperidine derivative featuring a 3,4,5-trimethoxybenzyl substituent. This compound has garnered attention in medicinal chemistry due to its structural resemblance to bioactive alkaloids and synthetic pharmaceuticals. Notably, it is identified as an impurity (Imp. A) in the synthesis of Trimetazidine dihydrochloride, a anti-ischemic drug . Its presence in pharmaceutical formulations underscores the need for rigorous quality control, as structural analogs may influence drug efficacy or safety.
Properties
IUPAC Name |
1-[(3,4,5-trimethoxyphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-17-13-9-12(10-14(18-2)15(13)19-3)11-16-7-5-4-6-8-16/h9-10H,4-8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYSKGHCNNNSLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trimethoxybenzyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 3,4,5-trimethoxybenzyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-Trimethoxybenzyl)piperidine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to a methyl group under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
- Oxidation of methoxy groups can yield 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.
- Reduction of the benzyl group can produce 1-(3,4,5-trimethoxyphenyl)methylpiperidine .
Scientific Research Applications
1-(3,4,5-Trimethoxybenzyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and intermediates
Mechanism of Action
The mechanism of action of 1-(3,4,5-trimethoxybenzyl)piperidine involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins or enzymes. The piperidine ring can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperidine Derivatives
Structure-Activity Relationship (SAR) Insights
- Benzyl vs. Benzamido Groups : Troxipide’s benzamido linkage (vs. benzyl in the parent compound) increases hydrogen-bonding capacity, influencing metabolic stability and target affinity .
- Hydroxyl Additions : The introduction of a 4-hydroxy group in 1-(4-hydroxy-3-methoxybenzyl)piperidine () improves α-glucosidase inhibition, suggesting polar functional groups enhance enzyme interaction .
- Natural Derivatives : Piperidine alkaloids from Piper nigrum (e.g., methylenedioxy-substituted analogs) exhibit structural diversity but lack trimethoxy motifs, indicating divergent evolutionary roles in plant defense vs. synthetic drug design .
Pharmacological and Industrial Relevance
- Antitumor Potential: Piperidine derivatives with aryl substitutions, such as 2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one, show promise in cancer research due to their ability to disrupt microtubule assembly .
- Metabolic Stability : The trimethoxybenzyl group in this compound may confer resistance to oxidative metabolism compared to analogs with fewer methoxy groups, as seen in Troxipide’s metabolites .
- Synthetic Utility : The compound’s role as a pharmaceutical impurity underscores its relevance in industrial synthesis and regulatory compliance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
